c-Myc is part of the Myc family of proteins, which includes c-Myc, N-Myc, and L-Myc. These proteins are characterized by their basic helix-loop-helix (bHLH) and leucine zipper (LZ) domains that facilitate dimerization with other proteins, notably Max . The aberrant expression of c-Myc is associated with various cancers, including Burkitt lymphoma and carcinomas of the breast, colon, and lung .
The synthesis of c-Myc involves the transcription of the c-myc gene into messenger RNA (mRNA), which is then translated into the c-Myc protein. This process can be influenced by various factors including growth signals and oncogenic stimuli. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) are often used to quantify c-myc mRNA levels in different cellular contexts .
In vitro studies have demonstrated that the translation of c-myc mRNA can occur via internal ribosome entry sites (IRES), allowing for protein synthesis even under conditions that inhibit cap-dependent translation . Additionally, post-translational modifications such as phosphorylation play a significant role in regulating c-Myc stability and activity.
The c-Myc protein consists of 439 amino acids with a molecular weight of approximately 62 kilodaltons. Its structure includes several functional domains:
The dimerization with Max enhances its affinity for DNA and facilitates the recruitment of transcriptional coactivators.
The primary chemical reactions involving c-Myc include its binding to DNA and interactions with various cofactors. The c-Myc/Max heterodimer binds to E-box sequences in target gene promoters, leading to the recruitment of histone acetyltransferases such as p300/CBP-associated factor. This recruitment results in histone acetylation, which modifies chromatin structure to promote gene transcription .
Furthermore, post-translational modifications like phosphorylation can alter the functional state of c-Myc. For instance, phosphorylation at specific residues can either stabilize or promote degradation through interactions with ubiquitin ligases .
The mechanism by which c-Myc exerts its effects begins with its binding to DNA as part of a heterodimer with Max. This complex acts as a transcriptional regulator by activating genes involved in cell cycle progression and metabolism. Upon binding to E-boxes, the c-Myc/Max complex recruits additional proteins that modify chromatin structure, facilitating access for RNA polymerase II .
In addition to promoting cell proliferation, c-Myc also regulates apoptosis pathways. It can induce apoptosis under specific conditions to prevent unchecked cell growth . The intricate regulation of c-Myc expression and activity is crucial for maintaining normal cellular functions.
The physical properties of c-Myc include its solubility in aqueous solutions due to its charged amino acid residues. Chemically, it is characterized by multiple functional groups that allow for extensive interactions with other proteins and nucleic acids.
Key properties include:
Due to its role in cancer biology, c-Myc has become a significant target for therapeutic interventions. Research focuses on developing small molecules that can inhibit the interaction between c-Myc and Max or disrupt its transcriptional activity. Additionally, understanding c-Myc's role in stem cell biology has implications for regenerative medicine, particularly in generating induced pluripotent stem cells .
CAS No.: 31348-80-8
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6